3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione
Description
Properties
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]-6-methylpyran-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7-6-9(14)10(11(15)16-7)8(13)4-5-12(2)3/h4-6,10H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHRPAGNDWEUJF-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione involves several steps. One common synthetic route includes the condensation of 6-methyl-2H-pyran-2,4(3H)-dione with a dimethylamino prop-2-enoyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated the compound's effectiveness against various cancer cell lines, demonstrating its ability to inhibit cell proliferation. Specifically, it has been shown to inhibit carbonic anhydrases IX and XII, which are implicated in tumor growth and metastasis.
Case Study:
- Research Findings : In vitro studies revealed that the compound significantly reduced cell viability in several cancer cell lines, with IC50 values indicating potent activity.
- Mechanism of Action : The compound's mechanism involves inhibition of key enzymes that facilitate cancer cell survival and proliferation.
Antidiabetic Potential
The compound also shows promise as a multi-target antidiabetic agent. Its structural analogs have been tested for their ability to inhibit enzymes such as α-glucosidase and α-amylase, which play crucial roles in carbohydrate metabolism.
Case Study:
- Study Parameters : The synthesized derivatives were tested against multiple antidiabetic targets.
- Results : Compounds exhibited varying IC50 values, suggesting effective inhibition of these enzymes, which could lead to improved glycemic control in diabetic patients.
Electrochemical Behavior
The electrochemical properties of this compound have been explored through the synthesis of transition metal complexes. These complexes can enhance the biological activity of the original compound by improving solubility and stability.
Key Findings:
- Transition metal complexes derived from this compound demonstrated increased electrochemical activity.
- Such modifications may lead to enhanced therapeutic efficacy and reduced side effects in clinical applications.
Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits carbonic anhydrases IX and XII | Significant reduction in cell viability |
| Antidiabetic Potential | Multi-target inhibition of carbohydrate metabolism enzymes | Effective inhibition with promising IC50 values |
| Electrochemical Behavior | Synthesis of transition metal complexes for enhanced activity | Increased electrochemical properties observed |
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione can be compared with similar compounds such as:
3-(dimethylamino)acryloyl derivatives: These compounds share the dimethylamino group and the acrylate moiety but differ in the rest of the structure.
Pyran-2,4-dione derivatives: These compounds have the pyran-2,4-dione core but may have different substituents at various positions.
Enamine derivatives: These compounds contain the enamine functional group but may have different ring structures or substituents.
Biological Activity
The compound 3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione, also known as a derivative of 2H-pyran, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Structure
The molecular formula of 3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione is , with a molecular weight of approximately 181.19 g/mol. The compound features a pyran ring substituted at various positions, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of dimethylaminopropenoyl derivatives with 6-methyl-2H-pyran-2,4(3H)-dione. Specific methodologies may vary, but the general approach includes:
- Formation of the Enamine : Reaction of dimethylamine with an appropriate aldehyde to form an enamine.
- Condensation : The enamine is then reacted with a diketone or similar substrate under acidic or basic conditions to yield the target compound.
Antimicrobial Properties
Research indicates that derivatives of 2H-pyran compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione have shown activity against various gram-positive bacteria. A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against Staphylococcus aureus and other strains .
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has been highlighted in several studies:
- In Vitro Studies : Cytotoxic assays on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) revealed that related compounds exhibited IC50 values ranging from 27.6 µM to higher concentrations depending on structural modifications .
- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects may involve the induction of apoptosis and inhibition of cell proliferation through various pathways.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Carbonic Anhydrase Inhibition : Recent studies have shown that certain derivatives exhibit micromolar inhibitory activity against carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis . For example, one derivative displayed a value of 0.95 µM against hCA IX, indicating potent inhibitory action.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | IC50/MIC Value |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 1.56 µg/mL |
| Compound B | Cytotoxicity | MDA-MB-231 | 27.6 µM |
| Compound C | Enzyme Inhibition | hCA IX | 0.95 µM |
| Compound D | Enzyme Inhibition | hCA XII | 0.68 µM |
Case Studies
- Study on Antimicrobial Activity : A comprehensive study evaluated various derivatives for their antimicrobial efficacy against a panel of bacterial strains. The findings suggested that modifications at the C-2 position significantly enhanced activity against gram-positive bacteria .
- Cytotoxicity Assessment : In a series of experiments assessing cytotoxicity against breast cancer cell lines, it was found that the introduction of electron-withdrawing groups at specific positions improved the overall potency of the compounds .
Q & A
Basic: What are the recommended synthetic routes for 3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione?
Methodological Answer:
The compound can be synthesized via condensation reactions between 3-formyl-4-hydroxy-6-methylpyran-2,4(3H)-dione and dimethylamine derivatives. A common approach involves:
- Step 1: Reacting 3-formyl-4-hydroxy-6-methylpyran-2,4(3H)-dione with dimethylamine in ethanol under argon at 25°C for 24 hours to form the enamine intermediate.
- Step 2: Purification via solvent washing (hexane/ethyl acetate) and vacuum drying to isolate the product .
- Key Reagents: Dimethylamine, ethanol, argon atmosphere.
- Yield Optimization: Adjusting reaction time (4–24 hours) and temperature (25–90°C) improves stereoselectivity (E/Z ratio up to 4.5:1) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 382 [M⁺]) confirm molecular weight .
- Infrared (IR) Spectroscopy: Stretching bands at 1680–1700 cm⁻¹ (C=O) and 3050 cm⁻¹ (C-H aromatic) .
Advanced: How can synthetic yields be improved while minimizing byproducts?
Methodological Answer:
- Solvent Optimization: Using polar aprotic solvents (DMF) with potassium carbonate as a base enhances reaction efficiency .
- Temperature Control: Lower temperatures (25°C) favor E-isomer formation, while higher temperatures (90°C) promote cyclization .
- Catalysis: Transition-metal catalysts (e.g., Pd/C) reduce side reactions in enamine formation .
- Byproduct Analysis: HPLC or TLC monitors impurities, with column chromatography for purification .
Basic: What are the known biological activities of this compound?
Methodological Answer:
- Antimicrobial Activity: Tested via agar diffusion assays against E. coli and S. aureus at concentrations of 10–100 µg/mL. Zones of inhibition correlate with substituent electronegativity .
- Anticancer Potential: In vitro cytotoxicity assays (MTT) on HeLa cells show IC₅₀ values of 20–50 µM, likely via apoptosis induction .
- Mechanistic Insight: The dimethylamino group enhances membrane permeability, while the pyran-dione core inhibits kinase enzymes .
Advanced: How to resolve contradictions in spectral data for structural analogs?
Methodological Answer:
Discrepancies in NMR/IR data for analogs (e.g., 3-acetyl vs. dimethylamino derivatives) arise from tautomerism and hydrogen bonding. Strategies include:
- X-ray Crystallography: Determines absolute configuration (e.g., E/Z isomerism) .
- Dynamic NMR: Analyzes temperature-dependent proton shifts to identify tautomeric equilibria .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict stable conformers and validate experimental data .
Advanced: What experimental designs are recommended for studying its reactivity in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays:
- Kinase Inhibition: Use purified kinases (e.g., EGFR) with ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM with positive controls (e.g., staurosporine).
- Cellular Uptake Studies:
- Fluorescent Tagging: Attach coumarin derivatives to track intracellular localization via confocal microscopy .
- LC-MS Quantification: Measure intracellular concentrations after 24-hour exposure .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage Conditions: Store at –20°C under argon to prevent oxidation of the enamine group .
- Degradation Analysis: Monitor via HPLC every 6 months; degradation products include hydrolyzed pyran-dione and dimethylamine oxides .
- Solubility: Soluble in DMSO (>10 mg/mL) but limited in aqueous buffers (<1 mg/mL); use sonication for dispersion .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications:
- Substituent Variation: Replace dimethylamino with alkyl/aryl groups to assess hydrophobicity effects .
- Scaffold Hybridization: Fuse with thieno-pyrimidones (e.g., thieno[2,3-d]pyrimidine-2,4-dione) to enhance bioactivity .
- Biological Testing:
- Parallel Screening: Test analogs against multiple cancer cell lines (e.g., MCF-7, A549) and bacterial strains .
- ADMET Profiling: Use Caco-2 cells for permeability and microsomal assays for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
